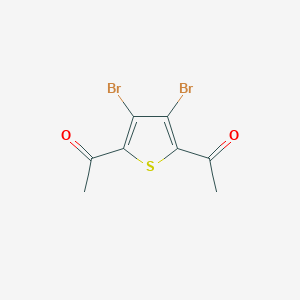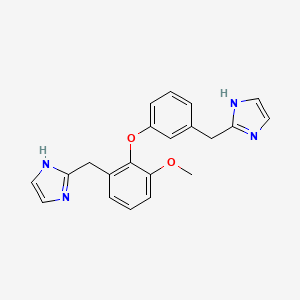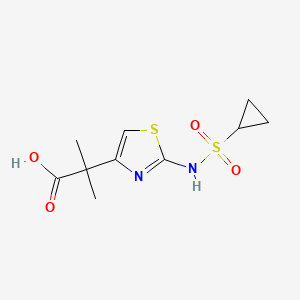
tert-Butyl (2-(((2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-(((2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its tert-butyl group, dihydroxypropoxy group, and phosphoryl group, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of tert-Butyl (2-(((2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of tert-butyl carbamate with a phosphorylating agent in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the final product. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
tert-Butyl (2-(((2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while substitution reactions may introduce different functional groups into the molecule .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying enzyme activities and metabolic pathways. In medicine, it has potential as a drug candidate due to its unique chemical structure and reactivity. Industrial applications include its use as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals .
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-(((2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The phosphoryl group in the compound can participate in phosphorylation reactions, which are crucial in regulating various biological processes. The dihydroxypropoxy group may interact with enzymes and proteins, affecting their activity and function. The overall effect of the compound depends on its ability to modulate these molecular interactions and pathways .
Comparación Con Compuestos Similares
tert-Butyl (2-(((2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate can be compared with similar compounds such as tert-butyl carbamate, tert-butyl N-(2,3-dihydroxypropyl)carbamate, and tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate. These compounds share some structural similarities but differ in their functional groups and reactivity. The presence of the phosphoryl group in this compound makes it unique and potentially more versatile in its applications .
Propiedades
Fórmula molecular |
C10H22NO8P |
|---|---|
Peso molecular |
315.26 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxyethyl]carbamate |
InChI |
InChI=1S/C10H22NO8P/c1-10(2,3)19-9(14)11-4-5-17-20(15,16)18-7-8(13)6-12/h8,12-13H,4-7H2,1-3H3,(H,11,14)(H,15,16) |
Clave InChI |
RIYLUDRWXOEDLZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCOP(=O)(O)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12973787.png)



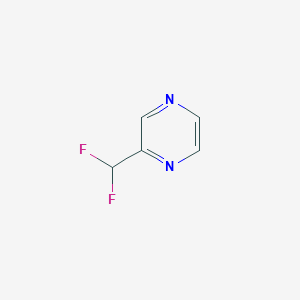
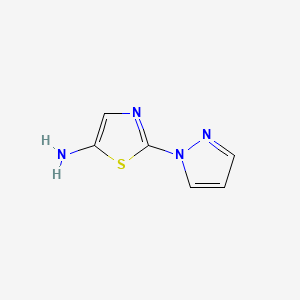
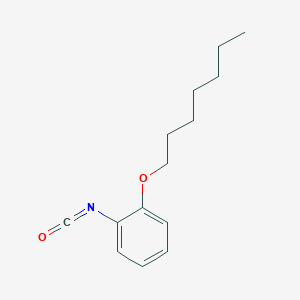

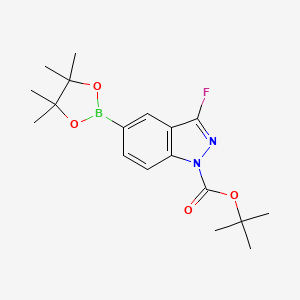
![(3aR,8aR)-6-((3-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)oxy)-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B12973845.png)
